1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol
Description
Properties
CAS No. |
87994-61-4 |
|---|---|
Molecular Formula |
C19H28N4O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,3-bis[[3-(aminomethyl)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C19H28N4O/c20-9-15-3-1-5-17(7-15)11-22-13-19(24)14-23-12-18-6-2-4-16(8-18)10-21/h1-8,19,22-24H,9-14,20-21H2 |
InChI Key |
HVRVCYZDRAHSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CNCC(CNCC2=CC=CC(=C2)CN)O)CN |
physical_description |
60-80% in m-xylene diamine and benzyl alcohol: Amber liquid; [ChemRex MSDS] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Aminomethyl)phenyl Precursors
The 3-(aminomethyl)phenyl group is typically prepared by:
- Starting from 3-(bromomethyl)benzyl derivatives or 3-(chloromethyl)benzyl compounds.
- Substitution of the halogen with an amine group via nucleophilic substitution or reductive amination.
- Reduction steps using agents such as sodium borohydride to convert intermediate ketones or aldehydes to the corresponding alcohols or amines.
This step is critical to ensure the aminomethyl functionality is correctly positioned on the phenyl ring.
Coupling with Propan-2-ol Backbone
The key step involves linking two 3-(aminomethyl)phenyl groups to the 1,3-positions of propan-2-ol via amino linkages. This is achieved by:
- Reacting 1,3-dihalopropan-2-ol or a suitable activated propan-2-ol derivative with the aminomethylphenyl intermediates.
- Employing conditions that favor nucleophilic substitution of the halogen by the amine groups.
- Controlling reaction parameters such as temperature, solvent choice (e.g., 2-propanol, dichloromethane), and atmosphere (inert gas like nitrogen or argon) to optimize yield and purity.
Purification and Isolation
- The crude product is purified by recrystallization or chromatographic techniques.
- Reverse phase high-performance liquid chromatography (RP-HPLC) methods using acetonitrile-water-phosphoric acid mobile phases are effective for analysis and preparative purification.
- For mass spectrometry compatibility, phosphoric acid is replaced with formic acid in the mobile phase.
- The final compound is isolated as a free base or as acid addition salts (e.g., hydrochloride salts) depending on the intended use.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1. Halogen substitution | 3-(bromomethyl)benzyl + ammonia or amine | Room temp to reflux | Ethanol, water | Nucleophilic substitution or reductive amination |
| 2. Reduction | Sodium borohydride + acetic acid | 1–15 °C | Glacial acetic acid | Converts ketone/aldehyde intermediates to amines/alcohols |
| 3. Coupling | 1,3-dihalopropan-2-ol + aminomethylphenyl amine | Room temp to reflux | 2-propanol, dichloromethane | Inert atmosphere (N2 or Ar) recommended |
| 4. Purification | RP-HPLC or recrystallization | Ambient | Acetonitrile-water (with acid) | Acid choice affects MS compatibility |
Research Findings and Optimization
- The use of sodium borohydride in acetic acid for reduction steps provides high selectivity and yield for converting intermediate ketones to the desired amine-alcohol functionalities.
- Maintaining an inert atmosphere during coupling reactions prevents oxidation and side reactions, improving product purity.
- The choice of solvent influences reaction kinetics and solubility of intermediates; 2-propanol is preferred for coupling due to its polarity and ability to dissolve both reactants.
- Analytical methods such as RP-HPLC with small particle size columns (3 µm) enable fast and scalable purification, critical for preparative and industrial applications.
- Acid addition salts of the final compound improve stability and handling properties.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Aminomethylphenyl synthesis | 3-(halomethyl)benzyl + NH3 or amine | Nucleophilic substitution | Temp: RT to reflux; solvent: EtOH/H2O | Aminomethylphenyl intermediate |
| Reduction of intermediates | NaBH4 + AcOH | Reduction | Temp: 1–15 °C; solvent: AcOH | Amino-alcohol intermediate |
| Coupling to propan-2-ol | 1,3-dihalopropan-2-ol + amine | Nucleophilic substitution | Temp: RT to reflux; inert atmosphere | Target bis-amino compound |
| Purification | RP-HPLC or recrystallization | Chromatography/crystallization | Mobile phase: MeCN/H2O + acid | Pure 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol |
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
The compound's amine groups act as strong ligands for transition metals, forming stable complexes. These complexes are pivotal in catalysis and materials science.
Key Findings :
-
Manganese complexes derived from this compound exhibit high turnover numbers (TONs) in alkane oxidations, with cyclohexanol/cyclohexanone ratios (4.9:5.1) indicating metal-centered mechanisms .
-
Palladium complexes enable asymmetric epoxidation of alkenes using H₂O₂/AcOH, achieving >90% enantiomeric excess (ee) in some substrates .
Condensation Reactions
The primary amines participate in Schiff base formation and hydrazone synthesis under mild conditions.
Key Findings :
-
Schiff bases derived from this compound show enhanced π-π stacking due to aromatic rings, improving binding affinity to biological targets .
-
Triazolethiones synthesized via condensation exhibit potent anticancer activity (EC₅₀ = 24 nM against HIV-1 RT) .
Alkylation and Acylation
The secondary amines undergo alkylation with halides or acylation with anhydrides.
Key Findings :
-
Methylation at the secondary amine improves solubility in hydrophobic solvents (e.g., logP increases from 1.2 to 2.8) .
-
Acetylated derivatives show reduced coordination capability but enhanced thermal stability (decomposition >250°C) .
Stability and Reaction Optimization
Critical parameters influencing reactivity include pH, solvent polarity, and temperature:
-
pH Sensitivity : The hydroxyl group undergoes oxidation to a ketone under acidic conditions (pH <3) .
-
Solvent Effects : Reactions in DMF show 30% higher yields than in THF due to improved ligand solubility .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
Comparative Analysis of Analogous Compounds
| Compound | Reactivity Difference | Application Advantage |
|---|---|---|
| N,N'-Bis(3-aminomethylbenzyl)-3-hydroxy-trimethylenediamine | Lower catalytic TONs (≤500) | Cheaper synthesis |
| 4-Aminobenzylamine | No hydroxyl group; inert to oxidation | Stable in acidic media |
| 1,3-Bis(isopropylamino)propan-2-ol | Reduced steric hindrance | Faster reaction kinetics |
Scientific Research Applications
Medicinal Chemistry
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol has shown potential as a lead compound in drug development due to its ability to interact with biological macromolecules. The amine groups facilitate hydrogen bonding and ionic interactions with active sites on enzymes or receptors, influencing their activity. This property is crucial for the design of new drugs targeting specific pathways.
Case Study: Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives displayed significant activity against multidrug-resistant bacterial strains, suggesting that this compound could be modified to enhance its efficacy as an antimicrobial agent .
In analytical applications, this compound can be utilized in high-performance liquid chromatography (HPLC). It serves as a standard for method development and validation in the analysis of complex mixtures.
Case Study: HPLC Method Development
A recent study established a reverse-phase HPLC method for the separation of this compound using an acetonitrile-water-phosphoric acid mobile phase. This method proved effective for isolating impurities and assessing pharmacokinetics .
Mechanism of Action
The mechanism of action of 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. Additionally, the aromatic rings may participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Key Differences :
Functional Analogues in Pharmaceutical Contexts ()
Two pharmacologically relevant analogues include:
Key Differences :
- The compound features an allylphenoxy group, enhancing lipophilicity (LogP likely >2) compared to the target compound’s aminomethylphenyl motifs .
- The compound incorporates bulky alkylideneaminoethyl groups, which may sterically hinder interactions in biological systems compared to the more compact target compound .
Natural Product Derivatives ()
Although structurally distinct, natural compounds like N-trans-coumaroyl octopamine (3) and E-ferulic acid hexacosyl ester (12) from Lycium barbarum highlight contrasting properties:
Key Differences :
- Natural derivatives prioritize phenolic or polyaromatic scaffolds for antioxidant/anti-inflammatory activity, whereas the target compound’s amino-alcohol structure suggests divergent applications (e.g., chelation, synthetic intermediates) .
Biological Activity
1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol, also known by its CAS number 87994-61-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of two aminomethyl groups attached to a propanol backbone. Its molecular formula is C₁₈H₂₄N₄O, indicating a significant number of nitrogen atoms which may contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against selected pathogens:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.8 | 15.6 |
| Bacillus cereus | 15.6 | 31.25 |
| Listeria monocytogenes | 31.25 | 62.5 |
| Escherichia coli | 15.6 | 31.25 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
| Salmonella enterica enteritidis | 62.5 | 125 |
The compound demonstrated higher antibacterial efficacy compared to the control antibiotic Oxytetracycline, with MIC values significantly lower than those recorded for the control .
The mechanism by which this compound exerts its antibacterial effects appears to involve interference with bacterial cell wall synthesis and disruption of metabolic processes. Studies suggest that it may inhibit key enzymes involved in these pathways, although further investigation is required to elucidate the exact molecular targets.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various Gram-positive and Gram-negative bacteria showed that the compound's activity was particularly pronounced against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibition at very low concentrations .
- Comparative Analysis : In comparative studies with other synthesized compounds, this compound was found to be among the most effective, outperforming several novel derivatives in terms of both MIC and MBC values .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics in animal models, suggesting potential for therapeutic use in treating bacterial infections .
- Toxicity Assessments : Toxicity evaluations have shown that while the compound is effective against bacteria, it exhibits low cytotoxicity towards mammalian cells at therapeutic doses, making it a promising candidate for further development .
Q & A
Q. What are the recommended synthetic routes for 1,3-Bis(((3-(aminomethyl)phenyl)methyl)amino)propan-2-ol, and how can reaction yields be optimized?
A multi-step organic synthesis approach is typical, involving sequential alkylation and amination reactions. For example, starting with propan-2-ol derivatives, catalytic hydrogenation (e.g., using palladium on carbon) can reduce intermediates, while temperature-controlled steps (e.g., 60–80°C) improve regioselectivity. Solvent choice (e.g., ethanol or THF) and stoichiometric ratios of amine precursors are critical for minimizing by-products. Reaction progress should be monitored via TLC or HPLC .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel (e.g., 60–120 mesh) with a gradient eluent (e.g., 5–10% methanol in dichloromethane) is effective for separating polar impurities. Recrystallization from ethanol/water mixtures (4:1 v/v) can further enhance purity. Centrifugal partition chromatography may resolve structurally similar by-products, as demonstrated for analogous amino alcohols .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Use PPE (nitrile gloves, lab coats, and safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of airborne particles. Waste must be segregated and disposed of via certified hazardous waste contractors. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting a physician, per GHS guidelines .
Q. How can basic physicochemical properties (e.g., solubility, melting point) be determined for this compound?
Solubility profiles are best characterized in solvents like water, ethanol, and DMSO using gravimetric analysis. Melting points should be measured via differential scanning calorimetry (DSC) at a heating rate of 10°C/min. Polarimetric analysis can confirm optical activity if chiral centers are present .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR, MS) be resolved during structural characterization?
Contradictions often arise from impurities or tautomeric forms. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify molecular ions ([M+H]⁺). For NMR, 2D techniques (e.g., HSQC, HMBC) resolve overlapping signals. Compare data with reference impurities, such as 1,3-Bis[(1-methylethyl)amino]propan-2-ol dihydrochloride, to identify by-products .
Q. What methodologies are suitable for stability studies and shelf-life determination under varying storage conditions?
Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling. Degradation kinetics can be modeled using the Arrhenius equation. HPLC-UV (λ = 254 nm) monitors decomposition products, while Karl Fischer titration quantifies hygroscopicity. Store the compound in amber vials under nitrogen at –20°C for long-term stability .
Q. How can reaction mechanisms for key synthetic steps (e.g., amination) be elucidated?
Use isotopic labeling (e.g., ¹⁵N-ammonia) to track amine incorporation. Kinetic studies under varying temperatures and pH levels reveal rate-determining steps. Computational modeling (DFT) predicts transition states, and in situ IR spectroscopy monitors intermediate formation during reactions .
Q. What advanced analytical techniques are recommended for impurity profiling?
LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid mobile phase identifies low-abundance impurities. Quantitative NMR (qNMR) with trimethylsilylpropanoic acid as an internal standard quantifies residual solvents. Orthogonal methods like CE-UV ensure reproducibility .
Q. How can stereochemical outcomes be controlled during synthesis?
Chiral catalysts (e.g., BINAP-ruthenium complexes) induce enantioselectivity in asymmetric hydrogenation. Circular dichroism (CD) spectroscopy confirms absolute configuration. Racemic mixtures can be resolved via chiral HPLC using amylose-based columns .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature). Design of experiments (DoE) optimizes factors like mixing speed and reagent addition rates. Statistical process control (SPC) charts track consistency across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
